1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL [(6-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL] SULFIDE
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Overview
Description
1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL [(6-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL] SULFIDE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their broad range of biological activities and applications in various fields such as medicine, agriculture, and material science .
Preparation Methods
The synthesis of 1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL [(6-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL] SULFIDE typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of benzimidazole rings through cyclization reactions, followed by nitration and methylation steps. Industrial production methods may involve the use of high-temperature and high-pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and alkyl halides for substitution
Scientific Research Applications
1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL [(6-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL] SULFIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: It has potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. The nitro group can undergo reduction to form reactive intermediates that damage microbial DNA, leading to cell death .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 1-METHYL-1H-BENZIMIDAZOLE-2-THIOL
- 2-(1-HYDROXYETHYL)BENZIMIDAZOLE
- 6-(SUBSTITUTED PHENYL)-2-(1-METHYL-1H-IMIDAZOL-2-YL) IMIDAZO [2,1-B] [1,3,4] THIADIAZOLE These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of 1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL [(6-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL] SULFIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties .
Properties
IUPAC Name |
1-methyl-2-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-20-14-5-3-2-4-12(14)19-16(20)24-9-15-17-11-7-6-10(21(22)23)8-13(11)18-15/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUMZRXVFYKALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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